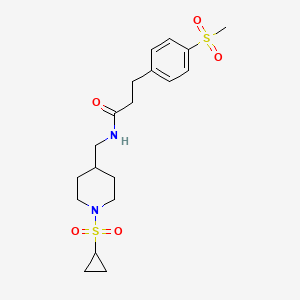![molecular formula C24H20N2O5 B2818507 4-[(1E)-[(4-acetamidophenyl)imino]methyl]phenyl 2-(acetyloxy)benzoate CAS No. 611173-88-7](/img/structure/B2818507.png)
4-[(1E)-[(4-acetamidophenyl)imino]methyl]phenyl 2-(acetyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including an imine group (C=N), an acetamido group (NHCOCH3), and a benzoate ester group (COOC6H5). These functional groups suggest that the compound could have a variety of chemical properties and could participate in a range of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imine group could be formed through a condensation reaction between an amine and a carbonyl compound. The acetamido group could be introduced through acetylation of an amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic rings would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imine group could hydrolyze to give a carbonyl and an amine. The ester group could undergo hydrolysis or transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the polar functional groups, while its melting and boiling points would depend on the size and shape of the molecule .Applications De Recherche Scientifique
Photolysis and Thermolysis
A study by Hiroshi Takeuchi and Kikuhiko Koyama (1982) explored the photolysis and thermolysis of phenyl azide in acetic acid, yielding products including 2- and 4-acetamidophenyl acetates and acetamidophenols, among others. This research demonstrates the chemical reactivity and potential applications of related acetamidophenyl compounds in synthetic organic chemistry (Takeuchi & Koyama, 1982).
Antipsychotic Agents
Research by L. Wise et al. (1987) on 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of novel potential antipsychotic agents, sheds light on the synthesis and pharmacological evaluation of compounds with structures related to the chemical . These findings contribute to the understanding of how such structures can be utilized in developing therapeutic agents without the typical side effects associated with conventional antipsychotic drugs (Wise et al., 1987).
Solubility and Pharmaceutical Interpretation
D. Grant et al. (1984) conducted a study on the aqueous solubilities of various compounds, including acetaminophen, to understand their physicochemical properties better. Although not directly related to benorylate, this research provides a framework for analyzing the solubility and pharmaceutical applications of similar acetamidophenyl compounds (Grant et al., 1984).
Antitumor Activity Evaluation
L. Yurttaş et al. (2015) synthesized and evaluated the antitumor activity of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, using structures akin to the chemical in focus. This study underscores the potential use of such compounds in designing and synthesizing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Green Synthesis in Ionic Liquid Media
A. Shahvelayati et al. (2017) described a green synthesis approach for synthesizing functionalized thiazol-2(3H)-imine derivatives, demonstrating the versatility of using ionic liquids as green solvents for synthesizing complex organic molecules. This research highlights sustainable practices in chemical synthesis and the potential environmental benefits (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Propriétés
IUPAC Name |
[4-[(4-acetamidophenyl)iminomethyl]phenyl] 2-acetyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-16(27)26-20-11-9-19(10-12-20)25-15-18-7-13-21(14-8-18)31-24(29)22-5-3-4-6-23(22)30-17(2)28/h3-15H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYEMGMFBQTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2818430.png)
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2818431.png)
![2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE](/img/structure/B2818436.png)

methanone](/img/structure/B2818438.png)


![5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2818446.png)

